3-Methylhexane
Overview
Description
3-Methylhexane is a branched hydrocarbon with the molecular formula C7H16. It is one of the isomers of heptane and exists as a colorless, odorless liquid. The compound is chiral, meaning it has two enantiomers: ®-3-methylhexane and (S)-3-methylhexane . This property makes it unique among its isomers, as not all heptane isomers exhibit chirality.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhexane can be synthesized through various organic reactions. One common method involves the alkylation of 1-hexene with methyl iodide in the presence of a strong base like sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-methylhexene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in 3-methylhexene to a single bond, yielding this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can participate in reduction reactions under specific conditions, such as catalytic hydrogenation.
Substitution: this compound can undergo substitution reactions, particularly halogenation. For example, when treated with chlorine or bromine under ultraviolet light, it forms various haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products Formed:
Oxidation: 3-Methylhexanol, 3-Methylhexanone, 3-Methylhexanoic acid
Reduction: No significant change as it is already saturated
Substitution: 3-Chloro-3-methylhexane, 3-Bromo-3-methylhexane
Scientific Research Applications
3-Methylhexane is used as a model alkane in various scientific studies. Its applications include:
Biology: While not directly used in biological studies, its derivatives and reaction products are often studied for their biological activities.
Medicine: this compound itself is not commonly used in medicine, but its derivatives may have potential pharmaceutical applications.
Mechanism of Action
As a simple hydrocarbon, 3-methylhexane does not have a specific mechanism of action in biological systems. its chemical reactivity can be explained by the principles of organic chemistry. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of more oxidized products. In substitution reactions, the presence of UV light or a catalyst facilitates the replacement of hydrogen atoms with halogen atoms .
Comparison with Similar Compounds
- 2-Methylpentane
- 3-Methylpentane
- 3-Ethylpentane
- 2-Methylhexane
- 2-Methylheptane
- 3-Methylheptane
Comparison: 3-Methylhexane is unique among its isomers due to its chirality. While other isomers like 2-methylpentane and 3-methylpentane are also branched hydrocarbons, they do not exhibit chirality. Additionally, this compound has distinct physical properties, such as a boiling point of 91.6 to 92.2 °C and a melting point of -119.40 °C . These properties can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
3-methylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXXKKOSFGPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044334 | |
Record name | 3-Methylhexane | |
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Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Aldrich MSDS] | |
Record name | Hexane, 3-methyl- | |
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Record name | 3-Methylhexane | |
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Vapor Pressure |
61.5 [mmHg] | |
Record name | 3-Methylhexane | |
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CAS No. |
589-34-4, 70024-92-9 | |
Record name | 3-Methylhexane | |
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Record name | 3-Methylhexane | |
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Record name | 3-METHYLHEXANE | |
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Record name | Hexane, 3-methyl- | |
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Record name | Alkanes, C7-8-iso- | |
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Record name | 3-methylhexane | |
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Record name | 3-METHYLHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylhexane?
A1: this compound has the molecular formula C₇H₁₆ and a molecular weight of 100.20 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, infrared spectra have been used to analyze the conformational isomers of this compound. This research suggests the presence of at least three, and possibly four, distinct conformations. []
Q3: How does the molecular structure of this compound influence its susceptibility to biodegradation compared to other heptane isomers?
A3: Research indicates that the position of the methyl group significantly impacts biodegradation. This compound, with its methyl group in the 3-position, demonstrates greater resistance to biodegradation compared to 2-methylhexane. This highlights the influence of molecular branching on microbial attack. [, ]
Q4: How does this compound behave in aromatization reactions over platinum catalysts?
A4: Studies using 13C-labeled this compound reveal a multi-step mechanism for aromatization over platinum catalysts. While the primary pathway involves 1–6 ring closure, an additional mechanism involving 1–5 dehydrocyclization followed by ring opening and subsequent 1–6 ring closure also contributes to the formation of aromatic products. []
Q5: What is the significance of the difference in activation energies observed for this compound conversion in hydrogen versus nitrogen atmospheres?
A5: The significant difference in activation energies (107 kJ/mol in N₂ vs. 202.03 kJ/mol in H₂) suggests distinct reaction mechanisms operating under these different atmospheres. This underscores the influence of the reaction environment on the catalytic conversion of this compound. []
Q6: What is the role of palladium in the isomerization of heptane isomers, including this compound?
A6: Palladium-zeolite catalysts have been shown to effectively catalyze the isomerization of various heptane isomers, including this compound. Kinetic studies have revealed a complex reaction network with multiple isomerization pathways and provided insights into the rate constants and activation energies associated with these transformations. []
Q7: Have any computational studies been conducted on this compound?
A7: Yes, non-equilibrium molecular dynamics (NEMD) simulations have been employed to investigate the Soret coefficient of binary mixtures containing this compound and other heptane isomers. These simulations help elucidate the influence of molecular branching on thermal diffusion behavior. []
Q8: How do different molecular models influence the simulated viscosity of this compound?
A8: Non-equilibrium molecular dynamics simulations have explored the impact of intermolecular and intramolecular potential models on the simulated viscosity of this compound. Results indicate that accurately representing molecular structure and intermolecular interactions, particularly those involving the branched methyl group, is crucial for accurate viscosity predictions. []
Q9: What is the environmental impact of this compound?
A9: this compound is a volatile organic compound (VOC) found in petroleum products. Its release into the atmosphere contributes to air pollution and can impact human health. []
Q10: Has this compound been detected in indoor environments?
A10: Yes, studies in Alberta, Canada, have detected this compound in residential indoor air samples. While typical concentrations are low, some homes showed levels exceeding health-based guidelines, highlighting potential indoor exposure concerns. []
Q11: Can this compound be biodegraded under methanogenic conditions?
A11: Research has demonstrated the biodegradation of this compound under methanogenic conditions by enrichment cultures derived from oil sands tailings ponds. This suggests the potential for bioremediation of environments contaminated with this compound. []
Q12: How is this compound typically quantified?
A12: Gas chromatography, often coupled with mass spectrometry (GC/MS), is widely employed for the identification and quantification of this compound in complex mixtures. This technique provides high sensitivity and selectivity for analyzing volatile organic compounds. [, ]
Q13: Are there any specific challenges associated with the quantitative analysis of this compound?
A13: Traditional liquid hydrocarbon collection methods can lead to significant yield loss for volatile compounds like this compound, affecting the accuracy of quantitative analysis. Alternative techniques, such as liquid nitrogen direct freezing collection (LNDF), have been proposed to mitigate these losses. []
Q14: Are there any other notable applications or research areas involving this compound?
A14: * Breath Analysis: this compound has been investigated as a potential biomarker for malnutrition in pulmonary arterial hypertension patients using breath analysis techniques. []* Organic Synthesis: this compound can serve as a starting material or solvent in various organic synthesis reactions.* Thermodynamic Studies: The equilibrium constants and thermodynamic properties of isomerization reactions involving this compound have been investigated to understand the relative stabilities of different isomers. []
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